molecular formula C14H26N6O14P2 B561056 Guanosine 5'-diphosphate tris salt CAS No. 103192-39-8

Guanosine 5'-diphosphate tris salt

Cat. No.: B561056
CAS No.: 103192-39-8
M. Wt: 564.338
InChI Key: YWMHXINREUQYRO-GWTDSMLYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Guanosine 5’-diphosphate tris salt can be synthesized through the enzymatic phosphorylation of guanosine 5’-monophosphate (GMP). This process involves the use of specific enzymes that facilitate the addition of phosphate groups to GMP, resulting in the formation of guanosine 5’-diphosphate .

Industrial Production Methods

Industrial production of guanosine 5’-diphosphate tris salt typically involves fermentation processes using recombinant microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overexpress enzymes involved in the biosynthetic pathway of guanosine nucleotides, thereby enhancing the yield of guanosine 5’-diphosphate .

Chemical Reactions Analysis

Types of Reactions

Guanosine 5’-diphosphate tris salt undergoes various chemical reactions, including:

    Oxidation: Involves the loss of electrons, often facilitated by oxidizing agents.

    Reduction: Involves the gain of electrons, typically using reducing agents.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of guanosine 5’-diphosphate tris salt can result in the formation of guanosine 5’-triphosphate, while substitution reactions can yield various modified nucleotides .

Scientific Research Applications

Guanosine 5’-diphosphate tris salt is widely used in scientific research, including:

Mechanism of Action

Guanosine 5’-diphosphate tris salt exerts its effects by interacting with specific molecular targets, including G-protein coupled receptors and guanine nucleotide exchange factors. These interactions facilitate the exchange of guanosine 5’-diphosphate for guanosine 5’-triphosphate, thereby activating various signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanosine 5’-diphosphate tris salt is unique due to its specific role in cell signaling pathways involving G-protein coupled receptors and guanine nucleotide exchange factors. Its ability to facilitate the exchange of guanosine 5’-diphosphate for guanosine 5’-triphosphate makes it a critical component in the regulation of various cellular processes .

Biological Activity

Guanosine 5'-diphosphate (GDP) is a nucleoside diphosphate that plays a crucial role in various biochemical processes, including signal transduction and energy metabolism. The tris salt form of GDP enhances its solubility and bioavailability, making it a valuable compound in research and therapeutic applications. This article explores the biological activity of guanosine 5'-diphosphate tris salt, focusing on its mechanisms of action, physiological roles, and relevant case studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC10H13N5O11P2
Molecular Weight487.16 g/mol
CAS Number7415-69-2
DensityNot Available
Boiling Point961°C at 760 mmHg
Flash Point535°C

Guanosine 5'-diphosphate serves as a substrate for various enzymes and participates in critical biological pathways:

  • Signal Transduction : GDP acts as a substrate for guanine nucleotide exchange factors (GEFs), which facilitate the exchange of GDP for GTP, activating G-proteins involved in signaling pathways.
  • Iron Mobilization : Recent studies have highlighted GDP's role as a potential iron mobilizer. It prevents the interaction between hepcidin and ferroportin, thereby modulating iron homeostasis through the interleukin-6 (IL-6)/STAT3 pathway .
  • Energy Metabolism : As a component of nucleotide metabolism, GDP is involved in the synthesis and hydrolysis of GTP, which is critical for energy transfer in cellular processes .

Physiological Roles

Guanosine 5'-diphosphate is implicated in several physiological functions:

  • Cell Proliferation : GDP influences cell growth and differentiation by regulating signaling pathways that control cell cycle progression.
  • Neurotransmission : It plays a role in neurotransmitter release and synaptic plasticity, contributing to learning and memory processes.
  • Immune Response : By modulating cytokine production, GDP affects immune cell activation and inflammatory responses.

Case Study 1: Iron Mobilization

A study conducted by Angmo et al. (2017) demonstrated that guanosine 5'-diphosphate could effectively prevent hepcidin from binding to ferroportin, leading to increased iron availability in macrophages. This mechanism was shown to be mediated through the IL-6/STAT3 signaling pathway, highlighting the potential therapeutic applications of GDP in treating iron deficiency anemia .

Case Study 2: Neurotransmitter Dynamics

Another investigation explored the role of guanosine 5'-diphosphate in modulating neurotransmitter release. The study found that GDP influenced the dissociation of neuropeptides from their receptors, thereby enhancing neurotransmission efficiency. This effect was particularly pronounced when assessing the interactions with radiolabeled ligands .

Research Findings

Recent research has provided insights into the structural dynamics and enzymatic interactions involving guanosine 5'-diphosphate:

  • Enzymatic Activity : Studies have shown that GDP can be converted to guanosine tetraphosphate (ppGpp) through specific enzymatic pathways involving ribosomal systems from Escherichia coli. This conversion is crucial for regulating bacterial stress responses .
  • Biochemical Assays : Various assays have been developed to measure GDP's activity in biochemical pathways, including its role as a substrate for GTPase activity assays .

Properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O11P2.C4H11NO3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;5-4(1-6,2-7)3-8/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);6-8H,1-3,5H2/t3-,5-,6-,9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMHXINREUQYRO-GWTDSMLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N6O14P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746729
Record name Guanosine 5'-(trihydrogen diphosphate)--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103192-39-8
Record name Guanosine 5'-(trihydrogen diphosphate)--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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